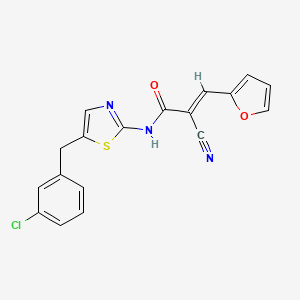
MFCD02349586
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD02349586 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, which make it useful in various fields, including biomedical research and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02349586 involves the use of specific reagents and conditions to achieve the desired product. One common method includes the reaction of dimethylbiguanide with carbon dots, which results in a compound with strong photoluminescent properties. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often includes the use of advanced equipment and techniques to maintain the quality and consistency of the product. The process may involve multiple steps, including purification and quality control measures to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: MFCD02349586 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of oxidized derivatives with enhanced photoluminescent properties, while reduction reactions may yield reduced forms with different chemical characteristics.
Scientific Research Applications
MFCD02349586 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a photoluminescent probe for detecting various analytes. In biology, it has potential applications in imaging and diagnostics due to its strong luminescent properties. In medicine, it is being explored for its potential use in cancer treatment, particularly in targeting colorectal cancer cells. Additionally, in industry, this compound is used in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of MFCD02349586 involves its interaction with specific molecular targets and pathways. The compound’s photoluminescent properties are attributed to its ability to absorb and emit light at specific wavelengths. In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species and subsequent DNA damage and cell cycle arrest. This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
MFCD02349586 can be compared with other similar compounds, such as other photoluminescent carbon dots and biguanide derivatives. What sets this compound apart is its strong photoluminescent properties and its ability to selectively target cancer cells. Similar compounds include dimethylbiguanide and other carbon dot derivatives, which may have similar applications but differ in their specific properties and effectiveness.
Properties
IUPAC Name |
(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c19-14-4-1-3-12(7-14)8-16-11-21-18(25-16)22-17(23)13(10-20)9-15-5-2-6-24-15/h1-7,9,11H,8H2,(H,21,22,23)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWYFQVVDDBCDE-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=CO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














